molecular formula C18H27NOS2 B2690272 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034266-39-0

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2690272
CAS No.: 2034266-39-0
M. Wt: 337.54
InChI Key: ZSAVPDPFEQULRN-UHFFFAOYSA-N
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Description

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a complex organic molecule featuring a piperidine ring substituted with tert-butylthio and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to introduce the tert-butylthio group onto the piperidine ring.

    Attachment of the Methylthio Group: The methylthio group can be introduced using methylthiol in the presence of a catalyst.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with a phenylmethanone derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the tert-butylthio and methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using nucleophiles like thiolates or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiolates, amines, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies to understand the role of sulfur-containing groups in biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors through its sulfur-containing groups, potentially inhibiting or activating biological pathways. The piperidine ring may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanol

Uniqueness

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone: is unique due to the presence of both tert-butylthio and methylthio groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NOS2/c1-18(2,3)22-13-15-9-5-6-11-19(15)17(20)14-8-7-10-16(12-14)21-4/h7-8,10,12,15H,5-6,9,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAVPDPFEQULRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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